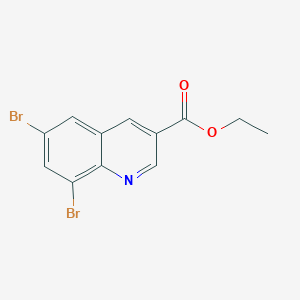

Ethyl 6,8-Dibromoquinoline-3-carboxylate

Description

Ethyl 6,8-dibromoquinoline-3-carboxylate is a halogenated quinoline derivative characterized by bromine substituents at the 6- and 8-positions of the quinoline core and an ethyl ester group at the 3-position. The bromine atoms enhance the compound's lipophilicity and electronic effects, influencing its reactivity and interaction with biological targets.

Properties

Molecular Formula |

C12H9Br2NO2 |

|---|---|

Molecular Weight |

359.01 g/mol |

IUPAC Name |

ethyl 6,8-dibromoquinoline-3-carboxylate |

InChI |

InChI=1S/C12H9Br2NO2/c1-2-17-12(16)8-3-7-4-9(13)5-10(14)11(7)15-6-8/h3-6H,2H2,1H3 |

InChI Key |

KIRLFVUNEXARLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N=C1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6,8-Dibromoquinoline-3-carboxylate typically involves the Friedlander condensation method. This method includes the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality. The process is often catalyzed by bases or acids and carried out under reflux conditions in an alcoholic solution or organic solvent .

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often involves large-scale Friedlander reactions. The reaction conditions are optimized for high yield and purity, using cost-effective reagents and solvents. The process may also include purification steps such as recrystallization or chromatography to ensure the desired product quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atoms at positions 6 and 8 are susceptible to nucleophilic substitution under specific conditions. Common reagents include:

-

Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) in aprotic solvents (e.g., DMF or THF) at 80–100°C.

-

Ammonia (NH₃) or primary amines for aminolysis, producing amino-substituted quinoline derivatives .

Example Reaction:

Selective substitution at one bromine position is achievable by controlling stoichiometry and temperature.

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed cross-coupling reactions with arylboronic acids, enabling the synthesis of polyarylquinoline derivatives.

This method is critical for constructing complex heterocycles with applications in medicinal chemistry .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ or CrO₃ in acidic media oxidizes the quinoline ring to quinoline N-oxides.

-

Reduction : LiAlH₄ or NaBH₄ reduces the ester group to a hydroxymethyl group, forming 6,8-dibromoquinoline-3-methanol.

Mechanistic Insight :

The electron-withdrawing carboxylate group enhances the electrophilicity of the quinoline ring, facilitating redox reactions at the 3-position.

Acetylation and Esterification

The hydroxyl group (if present in derivatives) undergoes acetylation with acetic anhydride under reflux, forming protected intermediates for further functionalization .

Example :

This step is pivotal in multistep syntheses of bioactive compounds .

Halogenation

While bromine atoms are typically substitution sites, additional bromination can occur under harsh conditions (e.g., Br₂ in glacial acetic acid at 60°C), yielding tetrahalogenated derivatives .

Caution : Over-bromination may reduce regioselectivity and complicate purification .

Key Research Findings

-

Cytotoxicity : Derivatives like ethyl 6,8-diphenylthienoquinoline-2-carboxylate exhibit potent anticancer activity against MCF-7 cells (IC₅₀ = 0.11 μg/mL), surpassing nocodazole in efficacy .

-

Structural-Activity Relationship : Electron-withdrawing substituents (e.g., -F, -Br) enhance cytotoxicity by improving membrane permeability and target binding .

Scientific Research Applications

Key Chemical Reactions

The compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine substituents can be replaced by other functional groups.

- Oxidation and Reduction Reactions : The quinoline ring can be oxidized or reduced to yield different derivatives.

- Coupling Reactions : It can participate in coupling reactions to form more complex structures.

Medicinal Chemistry

Ethyl 6,8-Dibromoquinoline-3-carboxylate has garnered attention for its potential in drug development, particularly in the following areas:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant inhibitory effects against various bacterial strains. For example, it has shown Minimum Inhibitory Concentration (MIC) values as low as 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

- Anticancer Properties : Research has demonstrated that the compound can reduce cell viability in various cancer cell lines in a dose-dependent manner. A cytotoxicity study using the xCELLigence Real-Time Cell Analysis system indicated promising results across multiple cancer types .

Biological Mechanisms

The mechanisms through which this compound exerts its biological effects are under investigation. It may inhibit bacterial enzymes or disrupt cell membrane integrity in antimicrobial applications and interfere with DNA replication or induce apoptosis in cancer cells .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in various industrial applications:

- Dyes and Pigments : Its stability and reactivity make it suitable for producing specialty chemicals such as dyes.

- Catalysts : The compound serves as a building block for developing new materials and catalysts due to its unique chemical properties.

Case Studies and Research Findings

- Cytotoxicity Study : A recent study assessed the cytotoxic effects of this compound on various cancer cell lines using real-time analysis systems. Results indicated a dose-dependent decrease in cell viability across multiple cancer types .

- Antimicrobial Evaluation : Another study focused on its antimicrobial properties against clinical isolates of bacteria, demonstrating effective inhibition comparable to existing antibiotics .

Mechanism of Action

The mechanism of action of Ethyl 6,8-Dibromoquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between Ethyl 6,8-dibromoquinoline-3-carboxylate and related quinoline derivatives are critical in determining their physicochemical properties and biological efficacy. Below is a comparative analysis based on substituent patterns, synthesis, and applications.

Substituent Effects on Reactivity and Bioactivity

Key Observations:

- Ester Group Variation: Ethyl esters (e.g., this compound) generally exhibit slower hydrolysis rates compared to methyl esters (e.g., Mthis compound), impacting their pharmacokinetic profiles .

- Hydroxyl vs. Bromine: The hydroxyl group in Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate increases polarity and solubility, making it more suitable for aqueous formulations compared to purely brominated analogs .

- Methoxy Substitution: Methoxy groups (e.g., in Ethyl 5,8-dibromo-6,7-dimethoxyquinoline-3-carboxylate) enhance metabolic stability and may modulate interactions with cytochrome P450 enzymes .

Biological Activity

Ethyl 6,8-dibromoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of bromine substituents on the quinoline ring and an ethyl ester functional group. The molecular formula is , and its chemical structure can be represented as follows:

Chemical Structure (Note: For illustrative purposes only)

Anticancer Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study utilized the MTT assay to evaluate its effectiveness against the MCF-7 breast cancer cell line. The results indicated that this compound induces significant cell proliferation inhibition.

Table 1: Cytotoxic Activity Against MCF-7 Cell Line

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Induces apoptosis, cell cycle arrest at G2/M phase |

| Doxorubicin | 0.5 | DNA intercalation |

The IC50 value of this compound was found to be significantly higher than that of Doxorubicin, indicating a lower potency but still noteworthy activity against the MCF-7 cell line .

The mechanism of action for this compound involves the induction of apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound leads to an increase in early and late apoptotic cells compared to untreated controls. Specifically, there was a 7.85-fold increase in early apoptotic cells and an 18.07-fold increase in late apoptotic cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that it possesses significant inhibitory effects against various bacterial strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

- Cytotoxicity Study : A recent study assessed the cytotoxic effects of this compound on various cancer cell lines using the xCELLigence Real-Time Cell Analysis system. The results indicated a dose-dependent decrease in cell viability across multiple cancer types, supporting its potential as an anticancer agent .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The results demonstrated effective inhibition at concentrations comparable to existing antibiotics, suggesting its utility in treating bacterial infections .

Q & A

Q. What are the optimal synthetic routes for Ethyl 6,8-Dibromoquinoline-3-carboxylate, and how can purity be ensured?

The compound is typically synthesized via bromination of a quinoline precursor using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide, BPO) in a halogenated solvent like CCl₄. For example, a molar ratio of 1:1.5 (precursor:NBS) with catalytic BPO (0.5 mmol) under reflux yields the product. Post-synthesis, purification via silica gel column chromatography with petroleum ether/ethyl acetate (30:1 v/v) and crystallization from a mixed solvent system ensures high purity (>95%) . Key quality checks include NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography for structural confirmation .

Q. Which analytical techniques are most reliable for characterizing this compound?

Essential techniques include:

- X-ray crystallography : Resolves bond angles, dihedral angles, and crystal packing using programs like SHELXL for refinement .

- NMR spectroscopy : Identifies substitution patterns (e.g., bromine at C6/C8) via coupling constants and integration ratios.

- Mass spectrometry (HRMS or EI-MS) : Confirms molecular weight and fragmentation patterns.

Discrepancies in data (e.g., unexpected dihedral angles) should be cross-validated with computational methods like DFT .

Advanced Research Questions

Q. How can regioselectivity in bromination be controlled to target C6 and C8 positions?

Regioselectivity is influenced by electronic and steric factors. Methoxy or electron-donating groups at adjacent positions (e.g., C7) can direct bromination to C6/C8 via resonance stabilization of intermediates. Solvent polarity (e.g., CCl₄) and radical initiators (e.g., BPO) also modulate reactivity. For example, in Ethyl 6,7-dimethoxyquinoline-3-carboxylate, bromination under radical conditions favors C5/C8 positions due to methoxy-directed stabilization .

Q. How can contradictory crystallographic data (e.g., bond angles vs. computational models) be resolved?

First, validate data collection parameters (e.g., resolution, Rint). Use SHELXL’s restraints for geometrically constrained atoms and compare with software like Olex2 or PLATON. If discrepancies persist, consider twinning or disorder in the crystal lattice. Cross-check with spectroscopic data (NMR NOE, J-coupling) to confirm substituent orientation .

Q. What methodologies are recommended for assessing the compound’s ecological and toxicological profiles?

Given limited data in safety sheets , prioritize:

- In vitro assays : Ames test (mutagenicity), zebrafish embryo toxicity (LC₅₀).

- Degradation studies : Hydrolysis/photolysis under simulated environmental conditions (pH 7–9, UV light).

- Bioaccumulation potential : Log P measurements (octanol-water partitioning) and quantitative structure-activity relationship (QSAR) modeling.

Q. What strategies can explore its pharmacological potential (e.g., antimicrobial or enzyme inhibition)?

Start with target-based assays:

- Enzyme inhibition : Screen against bacterial DNA gyrase or acetylcholinesterase (AChE) using fluorometric assays.

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains.

Optimize substituents (e.g., replacing bromine with fluorine) to enhance bioavailability and reduce toxicity .

Methodological Best Practices

- Synthesis : Use inert atmospheres (N₂/Ar) to prevent radical quenching. Monitor reactions via TLC (Rf ~0.4 in 30:1 petroleum ether/EtOAc) .

- Crystallography : Collect high-resolution data (θ > 25°) and refine hydrogen atoms using riding models (C–H = 0.93–0.98 Å) .

- Data reporting : Adhere to IUPAC nomenclature and include SI units, error margins (e.g., ±0.01 Å), and statistical validation (e.g., R-factors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.